molecular formula C15H17N B2712822 (R)-(2,4-Dimethylphenyl)(phenyl)methanamine CAS No. 1422053-36-8

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine

Cat. No.: B2712822
CAS No.: 1422053-36-8
M. Wt: 211.308
InChI Key: SUNSGWLJZIJJDI-OAHLLOKOSA-N
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Description

®-(2,4-Dimethylphenyl)(phenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,4-Dimethylphenyl)(phenyl)methanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone with an amine. For example, the reaction of 2,4-dimethylacetophenone with phenylmethanamine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired product . The reaction is typically carried out under mild conditions, with the temperature maintained at room temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-(2,4-Dimethylphenyl)(phenyl)methanamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process . Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(2,4-Dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-(2,4-Dimethylphenyl)(phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(2,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can bind to receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(2,4-Dimethylphenyl)(phenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethyl groups on the phenyl ring can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

(R)-(2,4-dimethylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNSGWLJZIJJDI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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